![molecular formula C23H17NO6S B3881890 3-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B3881890.png)
3-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]-3-phenylpropanoic acid
Vue d'ensemble
Description
3-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]-3-phenylpropanoic acid is a complex organic compound that features an anthracene core with sulfonylamino and phenylpropanoic acid substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]-3-phenylpropanoic acid typically involves the reaction of 9,10-anthraquinone with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonylamino group. The phenylpropanoic acid moiety is introduced through a subsequent reaction with phenylacetic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroxyanthracene derivatives.
Substitution: The sulfonylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonylamino group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted sulfonylamino derivatives.
Applications De Recherche Scientifique
3-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge reactive oxygen species.
Medicine: Studied for its potential anticancer properties and its role in inhibiting specific enzymes involved in cancer progression.
Industry: Utilized in the development of dyes and pigments due to its stable anthracene core.
Mécanisme D'action
The mechanism of action of 3-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]-3-phenylpropanoic acid involves its interaction with molecular targets such as enzymes and reactive oxygen species. The compound’s sulfonylamino group can form stable complexes with metal ions, inhibiting enzyme activity. Additionally, its antioxidant properties allow it to neutralize reactive oxygen species, reducing oxidative stress in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: A simpler derivative of anthracene with similar oxidation properties.
Sulfonylaminoanthracene: Lacks the phenylpropanoic acid moiety but shares the sulfonylamino group.
Phenylpropanoic Acid Derivatives: Compounds with similar structural features but without the anthracene core.
Uniqueness
3-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]-3-phenylpropanoic acid is unique due to its combination of an anthracene core, sulfonylamino group, and phenylpropanoic acid moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
3-[(9,10-dioxoanthracen-1-yl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6S/c25-20(26)13-18(14-7-2-1-3-8-14)24-31(29,30)19-12-6-11-17-21(19)23(28)16-10-5-4-9-15(16)22(17)27/h1-12,18,24H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATZWYGORKYLML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(propionylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3881807.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B3881811.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B3881832.png)
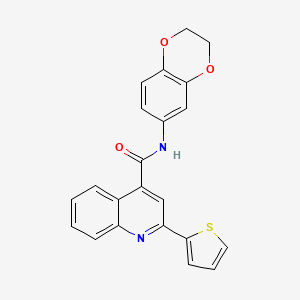
![4-{[3-(ETHOXYCARBONYL)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B3881843.png)
![2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoacetamide](/img/structure/B3881850.png)
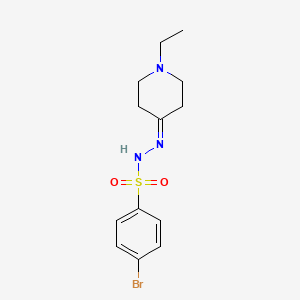
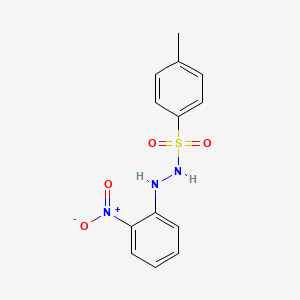
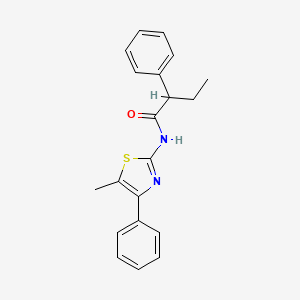
![3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B3881872.png)
![2-{[(2E)-3-(3-chlorophenyl)prop-2-enoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3881879.png)
![benzo[b]thiophene-3-carboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-6-ethyl-4,5,6,7-tetrahydro-, 3-methyl ester](/img/structure/B3881899.png)
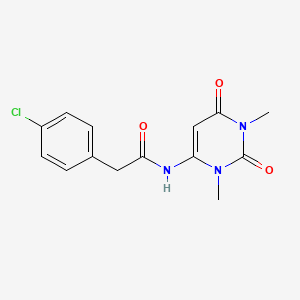
![3-{[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B3881904.png)
